Sulfadimethoxine N4-Acetate

Description

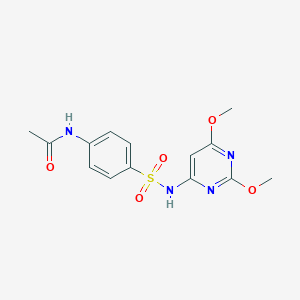

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)24(20,21)18-12-8-13(22-2)17-14(16-12)23-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYOSEJTAADVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204077 | |

| Record name | Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-25-9 | |

| Record name | N4-Acetylsulfadimethoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadimethoxine N4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[4-[[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADIMETHOXINE N4-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K98HZI4W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sulfadimethoxine N4-Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadimethoxine N4-Acetate is the primary metabolite of the long-acting sulfonamide antibiotic, Sulfadimethoxine. An understanding of its chemical properties is crucial for pharmacokinetic studies, drug metabolism research, and the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, and analytical methodologies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Chemical and Physical Properties

This compound, also known as N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide, is the N4-acetylated derivative of Sulfadimethoxine. This acetylation is a key step in the metabolism of the parent drug in many species. The core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₄O₅S | [1][2] |

| Molecular Weight | 352.37 g/mol | [1][2] |

| CAS Number | 555-25-9 | [1][2] |

| IUPAC Name | N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | [1][2] |

| Melting Point | 202-205 °C | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| pKa | Not experimentally determined. N-acylsulfonamides typically have pKa values between 3.5 and 4.5.[3] |

Synthesis

Experimental Protocol: General N-acetylation of Sulfonamides

This protocol describes a common method for the N-acetylation of primary aromatic amines using acetic anhydride.

Materials:

-

Sulfadimethoxine

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve Sulfadimethoxine in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Add a slight excess of a base, like pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a slight excess of acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a dilute HCl solution.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, the characteristic spectral features can be inferred from the analysis of structurally similar N-acetylated sulfonamides.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretch (amide): Around 3263–3231 cm⁻¹[4]

-

C=O stretch (amide I): Around 1707-1680 cm⁻¹[4]

-

N-H bend (amide II): Around 1533–1523 cm⁻¹[4]

-

SO₂ asymmetric stretch: Around 1320–1310 cm⁻¹[4]

-

SO₂ symmetric stretch: Around 1155–1143 cm⁻¹[4]

-

S-N stretch: Around 914–895 cm⁻¹[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the acetyl methyl group (CH₃) at approximately 2.06-2.07 ppm.[4] The aromatic protons would appear in the downfield region, and the methoxy groups on the pyrimidine ring would each give a singlet. The amide proton (NH) would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would feature a resonance for the carbonyl carbon of the acetyl group around 169.4 ppm.[4] The methyl carbon of the acetyl group would be observed in the upfield region. The aromatic and pyrimidine carbons would resonate in the downfield region.

Mass Spectrometry

Mass spectrometry, particularly LC-MS/MS, is a key technique for the identification and quantification of this compound. The exact mass can be used for high-resolution mass spectrometry identification.

Mechanism of Action of the Parent Compound (Sulfadimethoxine)

This compound is a metabolite and is generally considered to be microbiologically inactive. The antibacterial activity stems from the parent compound, Sulfadimethoxine. Like other sulfonamides, Sulfadimethoxine is a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), Sulfadimethoxine binds to the active site of DHPS, thereby blocking the production of dihydropteroic acid, a precursor to folic acid. The disruption of folic acid synthesis inhibits the production of nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to the inhibition of bacterial growth.

Signaling Pathway of Sulfadimethoxine's Mechanism of Action:

Caption: Inhibition of bacterial folic acid synthesis by Sulfadimethoxine.

Metabolism

In many animal species and humans, Sulfadimethoxine undergoes metabolism primarily through N4-acetylation to form this compound. This metabolite can then be further conjugated, for example, with glucuronic acid to form a glucuronide conjugate, which is more water-soluble and readily excreted.[5]

Metabolic Pathway of Sulfadimethoxine:

Caption: Metabolic pathway of Sulfadimethoxine to its N4-Acetate and glucuronide conjugate.

Analytical Methods

The determination of Sulfadimethoxine and its N4-acetyl metabolite in biological matrices such as plasma, urine, and tissues is commonly performed using liquid chromatography-based methods.

Experimental Protocol: General HPLC-UV Method for the Determination of Sulfadimethoxine and this compound

This protocol provides a general outline for the analysis of Sulfadimethoxine and its N4-acetyl metabolite in a biological matrix.

1. Sample Preparation (Extraction):

-

Homogenize the tissue sample or use the liquid biological fluid directly.

-

Perform a protein precipitation step by adding a solvent like acetonitrile.

-

Centrifuge to separate the precipitated proteins.

-

The supernatant can be further cleaned up using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).[6]

-

Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition may vary depending on the specific column and desired separation.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., around 270 nm).

-

Quantification: Use a calibration curve prepared with standards of known concentrations.

Diagram of Analytical Workflow:

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is a key metabolite in the disposition of Sulfadimethoxine. This technical guide has summarized its fundamental chemical and physical properties, provided a general synthesis protocol, and outlined common analytical methods for its determination. While specific experimental data for some properties, particularly spectroscopic and pKa values, are not extensively available in the public literature, the information provided herein offers a solid foundation for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further research to fully characterize this important metabolite is encouraged.

References

- 1. Extraction and liquid chromatographic analysis of sulfadimethoxine and 4-N-acetylsulfadimethoxine residues in channel catfish (Ictalurus punctatus) muscle and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Sulfadimethoxine | C12H14N4O4S | CID 5323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Preparation and spectroscopic behavior of acetylderivatives of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Sulfadimethoxine N4-Acetate in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadimethoxine, a long-acting sulfonamide, undergoes significant metabolism, with N4-acetylation being a pivotal pathway influencing its pharmacokinetic profile and therapeutic efficacy. This technical guide provides an in-depth exploration of the role of Sulfadimethoxine N4-Acetate in drug metabolism. It details the metabolic pathways, presents key pharmacokinetic data, outlines experimental protocols for in vitro and analytical studies, and visualizes the metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of sulfonamide metabolism and pharmacokinetics.

Introduction

Sulfadimethoxine is a widely used antimicrobial agent in both human and veterinary medicine. Its efficacy is intrinsically linked to its metabolic fate within the body. A primary metabolic route is the acetylation of the N4-amino group, leading to the formation of this compound. This biotransformation is primarily catalyzed by the N-acetyltransferase (NAT) enzymes, particularly NAT2, which exhibits genetic polymorphism, leading to distinct "fast" and "slow" acetylator phenotypes in the population.[1] The formation of this compound is a critical determinant of the parent drug's half-life, clearance, and potential for adverse effects. This guide will dissect the multifaceted role of this metabolite in the overall disposition of Sulfadimethoxine.

Metabolic Pathways of Sulfadimethoxine

Sulfadimethoxine is metabolized in humans primarily through N4-acetylation and N1-glucuronidation.[2][3] O-dealkylation has also been reported as a metabolic pathway.[2] The interplay between these pathways dictates the overall elimination of the drug. A significant portion of Sulfadimethoxine is first acetylated at the N4 position to form this compound, which can then undergo N1-glucuronidation to form a double conjugate, N4-acetylsulfadimethoxine-N1-glucuronide.[2] The acetylation-deacetylation process is a reversible equilibrium, further complicating the pharmacokinetic profile.[4]

Figure 1: Metabolic pathway of Sulfadimethoxine.

Quantitative Data Presentation

The pharmacokinetic parameters of Sulfadimethoxine and its N4-acetylated metabolite are significantly influenced by the acetylator phenotype. The following tables summarize key quantitative data from various studies.

| Parameter | Fast Acetylators (Mean ± SD) | Slow Acetylators (Mean ± SD) | Reference |

| Sulfadimethoxine Half-life (h) | 27.8 ± 4.2 | 36.3 ± 5.4 | [2] |

| N4-Acetylsulfadimethoxine Half-life (h) | 41.3 ± 5.2 | 53.5 ± 8.5 | [2] |

Table 1: Pharmacokinetic Half-lives of Sulfadimethoxine and its N4-Acetate Metabolite in Fast and Slow Acetylators.

| Compound | Protein Binding (%) | Reference |

| Sulfadimethoxine | 97.7 | [3] |

| N4-Acetylsulfadimethoxine | 99 | [2] |

Table 2: Plasma Protein Binding of Sulfadimethoxine and its N4-Acetate Metabolite.

Experimental Protocols

In Vitro Metabolism of Sulfadimethoxine using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of Sulfadimethoxine using liver microsomes, a common in vitro model enriched in drug-metabolizing enzymes like Cytochrome P450s and UDP-glucuronosyltransferases.

Materials:

-

Cryopreserved liver microsomes (human or other species of interest)

-

Sulfadimethoxine

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC-UV or LC-MS/MS system for analysis

Procedure:

-

Thaw Microsomes: Rapidly thaw the cryopreserved liver microsomes in a 37°C water bath. Keep on ice immediately after thawing.

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (to final volume)

-

Liver microsomes (e.g., 0.5 mg/mL final concentration)

-

Sulfadimethoxine (desired concentration, e.g., 1-10 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-UV or LC-MS/MS to quantify the remaining Sulfadimethoxine and the formation of this compound.

Figure 2: Workflow for in vitro metabolism study.

N-Acetyltransferase (NAT) Activity Assay for Sulfonamides (Adapted for Sulfadimethoxine)

This protocol is adapted from general colorimetric assays for NAT activity and can be used to determine the kinetics of Sulfadimethoxine N4-acetylation.

Materials:

-

Recombinant human NAT2 enzyme (or liver cytosol as a source of NAT)

-

Sulfadimethoxine

-

Acetyl Coenzyme A (AcCoA)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Sulfadimethoxine in a suitable solvent (e.g., DMSO).

-

Prepare fresh solutions of AcCoA and DTNB in Tris-HCl buffer.

-

-

Set up Reaction: In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

NAT2 enzyme solution

-

Sulfadimethoxine (at varying concentrations for kinetic studies)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding AcCoA to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction and Color Development: Add DTNB solution to each well. DTNB reacts with the free Coenzyme A (a product of the acetylation reaction) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which absorbs light at 412 nm.

-

Measure Absorbance: Read the absorbance at 412 nm using a microplate reader.

-

Data Analysis: Calculate the rate of reaction from the change in absorbance over time. For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Figure 3: Workflow for N-acetyltransferase activity assay.

HPLC-UV Method for the Quantification of Sulfadimethoxine and this compound

This protocol describes a reversed-phase HPLC method with UV detection for the simultaneous quantification of Sulfadimethoxine and its N4-acetylated metabolite in in vitro samples.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 0.1% Formic acid in water

-

Sulfadimethoxine and this compound analytical standards

-

Autosampler vials

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and 0.1% Formic acid in water. A typical starting condition could be 30:70 (v/v) Acetonitrile:Water with formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 270 nm

Procedure:

-

Prepare Standard Solutions: Prepare a series of standard solutions containing known concentrations of Sulfadimethoxine and this compound in the mobile phase to generate a calibration curve.

-

Sample Preparation: Use the supernatant from the in vitro metabolism study (after protein precipitation) or other prepared samples.

-

Injection: Inject the standards and samples onto the HPLC system.

-

Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas for Sulfadimethoxine and this compound.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to determine the concentrations of the analytes in the unknown samples.

Conclusion

This compound is a central player in the metabolism and disposition of Sulfadimethoxine. Its formation, governed by the polymorphic NAT2 enzyme, is a key determinant of inter-individual variability in drug response. The reversible nature of the acetylation-deacetylation process and the subsequent glucuronidation of the acetylated metabolite highlight the complexity of Sulfadimethoxine's metabolic profile. A thorough understanding of the role of this compound, facilitated by the robust in vitro and analytical methods detailed in this guide, is essential for optimizing the therapeutic use of Sulfadimethoxine and for the development of new sulfonamide-based drugs.

References

- 1. Assessing N-terminal acetylation status of cellular proteins via an antibody specific for acetylated methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biotransformation of sulfadimethoxine, sulfadimidine, sulfamethoxazole, trimethoprim and aditoprim by primary cultures of pig hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Sulfadimethoxine N4-Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sulfadimethoxine N4-Acetate, a significant metabolite of the widely used sulfonamide antibiotic, Sulfadimethoxine. This document details the chemical pathway, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic effective against a variety of bacterial infections. Its metabolism in vivo often involves N4-acetylation of the aniline amino group, leading to the formation of this compound. This metabolite is a key compound for pharmacokinetic and drug metabolism studies. Understanding its synthesis is crucial for researchers in drug development, toxicology, and medicinal chemistry. This guide outlines a plausible and efficient laboratory-scale synthesis of this important molecule.

Synthesis Pathway

The synthesis of this compound is a two-step process commencing from the precursor 4-acetamidobenzenesulfonyl chloride and 2-amino-4,6-dimethoxypyrimidine. The initial step involves the formation of the parent drug, Sulfadimethoxine, through a condensation reaction. The subsequent and final step is the selective N-acetylation of the aromatic amino group (N4) of Sulfadimethoxine.

A critical aspect of this synthesis is the selective acetylation of the N4-position without affecting the N1-sulfonamide nitrogen. This is typically achieved by using a protecting group strategy during the initial synthesis of the sulfonamide linkage, which is then deprotected to yield the free amine for subsequent acetylation. However, for a direct acetylation of Sulfadimethoxine, controlling the reaction conditions is paramount to favor mono-acetylation at the more nucleophilic N4-position.

Below is a visual representation of the overall synthesis pathway:

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of Sulfadimethoxine and its subsequent N4-acetylation.

Step 1: Synthesis of Sulfadimethoxine

The synthesis of the parent compound, Sulfadimethoxine, is a prerequisite for the final acetylation step. A common method involves the condensation of 4-acetamidobenzenesulfonyl chloride with 2-amino-4,6-dimethoxypyrimidine, followed by the deprotection of the acetyl group.

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

2-Amino-4,6-dimethoxypyrimidine

-

Pyridine (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,6-dimethoxypyrimidine in anhydrous pyridine.

-

Slowly add 4-acetamidobenzenesulfonyl chloride to the solution while stirring.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with hydrochloric acid to precipitate the N4-acetylated intermediate.

-

Filter the precipitate, wash with cold water, and dry.

-

Deprotection: Suspend the dried intermediate in a solution of dilute hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours to effect hydrolysis of the N-acetyl group.

-

Cool the solution and neutralize with a sodium hydroxide solution to precipitate Sulfadimethoxine.

-

Filter the product, wash thoroughly with water until the washings are neutral, and dry.

-

Recrystallize the crude Sulfadimethoxine from ethanol to obtain a purified product.

Step 2: Synthesis of this compound

This procedure details the selective N-acetylation of the N4-amino group of Sulfadimethoxine.

Materials:

-

Sulfadimethoxine

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Ice

-

Hydrochloric acid (dilute)

-

Ethanol or isopropanol

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve Sulfadimethoxine in a minimal amount of anhydrous pyridine with gentle warming if necessary.

-

Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude this compound.

-

Purification:

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid with copious amounts of cold water to remove pyridine and acetic acid.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol-water or isopropanol-water, to yield pure this compound as a crystalline solid.

-

Dry the purified product under vacuum.

-

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of Sulfadimethoxine and its N4-acetate derivative.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Sulfadimethoxine | C₁₂H₁₄N₄O₄S | 310.33 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 |

| This compound | C₁₄H₁₆N₄O₅S | 352.37 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Sulfadimethoxine Synthesis | |

| Reaction Time | 3-5 hours (total) |

| Reaction Temperature | Reflux |

| Purity (after recrystallization) | >99% |

| Yield | ~96% |

| N4-Acetylation | |

| Reaction Time | 4-6 hours |

| Reaction Temperature | 0°C to Room Temperature |

| Purity (after recrystallization) | ≥98% (by HPLC) |

| Estimated Yield | 85-95% |

Visualizations

The following diagrams illustrate the key experimental workflow for the N4-acetylation of Sulfadimethoxine.

Caption: Experimental workflow for the N4-acetylation of Sulfadimethoxine.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: Determination of the melting point and comparison with literature values.

-

Spectroscopy:

-

¹H NMR: To confirm the presence of the acetyl group and the overall structure. The appearance of a new singlet corresponding to the acetyl methyl protons and a downfield shift of the aromatic protons adjacent to the amide group are expected.

-

¹³C NMR: To verify the carbon skeleton.

-

FT-IR: To identify the characteristic functional groups, such as the amide C=O stretch.

-

-

Chromatography:

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. By following the outlined protocols and considering the key reaction parameters, researchers can reliably produce this important metabolite for further study. The successful synthesis and purification of this compound are essential for advancing our understanding of sulfonamide metabolism and for the development of new and improved therapeutic agents.

References

The Biological Inactivity of a Primary Metabolite: A Technical Guide to N4-Acetylated Sulfadimethoxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic widely used in veterinary medicine to treat a variety of bacterial infections.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1] As with many xenobiotics, sulfadimethoxine undergoes extensive metabolism in the body, with N4-acetylation being a primary route of transformation.[2][3][4][5] This guide provides a comprehensive overview of the biological activity of N4-acetylated sulfadimethoxine, a major metabolite of sulfadimethoxine. The following sections will delve into its antimicrobial properties, or lack thereof, its pharmacokinetic profile, and the experimental protocols used to assess its activity.

Antimicrobial Activity

A pivotal aspect of understanding the pharmacology of sulfadimethoxine is the biological activity of its metabolites. Overwhelming evidence from in vitro studies indicates that N4-acetylated sulfonamide metabolites, including N4-acetylsulfadimethoxine, are devoid of antimicrobial activity.[6][7] The acetylation of the N4-amino group, which is crucial for the structural mimicry of para-aminobenzoic acid (PABA), renders the molecule unable to effectively bind to and inhibit dihydropteroate synthase. Consequently, the folic acid synthesis pathway in bacteria is not disrupted by the acetylated metabolite.

Furthermore, studies have shown that the lack of activity in N4-acetylated sulfonamides is not potentiated by the presence of trimethoprim, a dihydrofolate reductase inhibitor that is often used in combination with sulfonamides to achieve synergistic effects.[6]

Other Biological Activities

A thorough review of the scientific literature did not yield significant evidence of other biological activities for N4-acetylated sulfadimethoxine, such as cytotoxic or anti-inflammatory effects. While some sulfonamide derivatives have been investigated for such properties, the research focus on N4-acetylsulfadimethoxine has been primarily on its role as a metabolite in the pharmacokinetic profile of the parent drug. The general understanding is that N4-acetylation is a detoxification and elimination pathway, leading to a pharmacologically inactive compound.

Pharmacokinetics and Metabolism

N4-acetylation is a significant metabolic pathway for sulfadimethoxine in humans and various animal species.[2][3][4][5] The process is catalyzed by N-acetyltransferase enzymes. An interesting aspect of this metabolic process is the potential for deacetylation, where the acetyl group is removed from N4-acetylsulfadimethoxine, converting it back to the active parent compound, sulfadimethoxine.[3][8] This reversible metabolism can influence the overall pharmacokinetic profile and duration of action of sulfadimethoxine.

The acetylator phenotype of an individual can also impact the pharmacokinetics of sulfadimethoxine and its metabolite.[2] Fast acetylators tend to have a shorter half-life for both the parent drug and the N4-acetylated metabolite compared to slow acetylators.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for sulfadimethoxine and N4-acetylsulfadimethoxine in humans.

| Parameter | Sulfadimethoxine | N4-Acetylsulfadimethoxine | Reference |

| Half-life (t½) in Fast Acetylators (hours) | 27.8 ± 4.2 | 41.3 ± 5.2 | [2] |

| Half-life (t½) in Slow Acetylators (hours) | 36.3 ± 5.4 | 53.5 ± 8.5 | [2] |

| Protein Binding (%) | High (specific % not provided) | 99 | [2] |

Table 1: Pharmacokinetic Parameters of Sulfadimethoxine and its N4-Acetylated Metabolite in Humans.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

To experimentally confirm the lack of antimicrobial activity of N4-acetylsulfadimethoxine, a standard MIC assay, such as the broth microdilution method, can be employed.

Objective: To determine the lowest concentration of a substance that prevents visible growth of a bacterium.

Materials:

-

N4-acetylsulfadimethoxine

-

Sulfadimethoxine (as a positive control)

-

Bacterial strain (e.g., Escherichia coli or Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Stock solutions of N4-acetylsulfadimethoxine and sulfadimethoxine are prepared in DMSO.

-

Serial Dilution: Two-fold serial dilutions of each compound are prepared in MHB in the wells of a 96-well plate. A range of concentrations should be tested.

-

Inoculation: Each well containing the diluted compounds is inoculated with the prepared bacterial suspension.

-

Controls:

-

Growth Control: Wells containing only MHB and the bacterial inoculum (no compound).

-

Sterility Control: Wells containing only MHB (no bacteria or compound).

-

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Metabolic Pathway of Sulfadimethoxine

Caption: Metabolic pathway of sulfadimethoxine.

Experimental Workflow for MIC Determination

References

- 1. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(4-(((4,6-Dimethoxy-2-pyrimidinyl)amino)sulfonyl)phenyl)acetamide | C14H16N4O5S | CID 168167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Sulfadimethoxine N4-Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of Sulfadimethoxine and its primary metabolite, Sulfadimethoxine N4-Acetate. It details the historical context of sulfonamide development, the mechanism of action of Sulfadimethoxine, its metabolic pathway leading to N4-acetylation, and relevant experimental protocols. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction: The Dawn of the Antibacterial Era and the Rise of Sulfonamides

The journey to understanding this compound begins with the broader history of sulfonamides, the first class of synthetic antimicrobial agents. The story starts in the early 20th century with the German chemical industry's exploration of synthetic dyes. In 1932, at Bayer AG, the chemist Gerhard Domagk discovered that a red dye named Prontosil exhibited remarkable antibacterial activity against streptococcal infections in mice.[1][2] This groundbreaking discovery, which earned Domagk the 1939 Nobel Prize in Medicine, ushered in the era of chemotherapy.[3]

It was later discovered by a French research team at the Pasteur Institute that Prontosil was a prodrug. In the body, it is metabolized to its active form, sulfanilamide.[4] This revelation sparked a "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives in the 1930s and 1940s, each with varying efficacy, spectrum of activity, and pharmacokinetic properties.[4][5] These "sulfa drugs" were instrumental in treating bacterial infections during World War II, saving countless lives before the widespread availability of penicillin.[2]

Sulfadimethoxine: Mechanism of Action

Like other sulfonamides, Sulfadimethoxine exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[7][8] This enzyme is crucial for bacteria in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folic acid). Folic acid is an essential cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are vital for DNA replication and cell division.[8]

Mammalian cells are not affected by sulfonamides because they lack the DHPS enzyme and instead obtain folic acid from their diet. This selective toxicity is the basis for the therapeutic use of sulfonamides.

References

- 1. N-(4-(((4,6-Dimethoxy-2-pyrimidinyl)amino)sulfonyl)phenyl)acetamide | C14H16N4O5S | CID 168167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. benchchem.com [benchchem.com]

- 6. Sulfadimethoxine - Wikipedia [en.wikipedia.org]

- 7. CN102993104A - Preparation method of sulphadimethoxine sodium - Google Patents [patents.google.com]

- 8. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Sulfadimethoxine N4-Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadimethoxine N4-Acetate is the primary metabolite of the long-acting sulfonamide antibiotic, Sulfadimethoxine. An understanding of its physicochemical properties is paramount for researchers and professionals involved in drug development, enabling informed decisions on formulation, dosage, and analytical method development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, complete with experimental protocols and visual representations of its metabolic context and mechanism of action.

Physicochemical Properties

The acetylation of the N4-amino group of Sulfadimethoxine results in alterations to its physicochemical properties, which are summarized below.

Table 1: Core Physicochemical Identifiers for this compound

| Property | Value | Source |

| IUPAC Name | N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | [1][] |

| CAS Number | 555-25-9 | [3][4] |

| Molecular Formula | C₁₄H₁₆N₄O₅S | [1][3][4] |

| Molecular Weight | 352.37 g/mol | [1] |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC | [] |

| Appearance | White to Off-White Solid | [][5] |

Table 2: Quantitative Physicochemical Data for Sulfadimethoxine and its N4-Acetate Metabolite

| Property | Sulfadimethoxine | This compound | Source |

| Melting Point (°C) | 203.5 | 202-205 | [][6] |

| Solubility at 25°C (mg/L) | 60 (pH 5.5), 260 (pH 7.0) | 217 (pH 5.5), 621 (pH 7.0) | [7] |

| pKa | 7.00 | Not explicitly found in literature | [7] |

| Solubility (Qualitative) | - | Slightly soluble in DMSO and Methanol | [] |

Note: While a specific experimental pKa for this compound was not found in the reviewed literature, the pKa of the parent compound, Sulfadimethoxine, is provided for context. The acetylation of the N4-amino group is expected to alter the pKa of the molecule.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical analysis techniques for sulfonamides and other active pharmaceutical ingredients.

Melting Point Determination

Principle: The melting point of a crystalline solid is a measure of its purity and identity. It is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For pharmaceutical compounds, solubility is a critical determinant of bioavailability.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water at a specific pH, DMSO, methanol) in a sealed container.

-

The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

Principle: The pKa is the negative log of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a molecule with ionizable groups, the pKa values determine the extent of ionization at a given pH, which influences its solubility, absorption, and distribution.

Methodology (Potentiometric Titration):

-

A precisely weighed amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

-

The pKa is determined from the inflection point of the resulting titration curve.

Spectroscopic Analysis

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic properties that can be used for identification and quantification.

Methodology:

-

A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., methanol or ethanol).

-

The UV-Vis spectrum is recorded over a specific wavelength range (typically 200-400 nm).

-

The wavelength(s) of maximum absorbance (λmax) are identified.

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Methodology:

-

A small amount of solid this compound is prepared for analysis. This can be done by creating a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

For ATR, the solid sample is placed directly onto the ATR crystal.

-

The IR spectrum is recorded, and the characteristic absorption bands corresponding to functional groups (e.g., C=O of the acetyl group, S=O of the sulfonamide, N-H bonds, aromatic rings) are identified.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are commonly used to elucidate the carbon-hydrogen framework.

Methodology:

-

A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the molecular structure. For this compound, characteristic signals would be expected for the acetyl methyl protons, the aromatic protons, and the methoxy protons.

Visualizations

Metabolic Pathway of Sulfadimethoxine

The primary metabolic pathway for Sulfadimethoxine in many species involves the acetylation of the N4-amino group to form this compound. This reaction is catalyzed by the N-acetyltransferase enzyme.

Caption: Metabolic conversion of Sulfadimethoxine to its N4-Acetate metabolite.

Mechanism of Action of Sulfonamides

Sulfadimethoxine, the parent compound of this compound, exerts its antibacterial effect by inhibiting the folic acid synthesis pathway in susceptible bacteria. This pathway is essential for the production of nucleic acids.

Caption: Sulfadimethoxine's competitive inhibition of dihydropteroate synthase.

References

Sulfadimethoxine N4-Acetate: A Comprehensive Technical Guide on its Role as a Primary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N4-acetyl-sulfadimethoxine, the primary metabolite of the long-acting sulfonamide antibiotic, sulfadimethoxine. Sulfadimethoxine is subject to biotransformation, primarily through N4-acetylation, a critical pathway influencing its pharmacokinetic profile and overall disposition. This document details the metabolic fate of sulfadimethoxine, focusing on the formation, physicochemical properties, and analytical determination of its N4-acetyl derivative. Key experimental protocols for the analysis of sulfadimethoxine and its primary metabolite are provided, alongside quantitative data compiled from various studies. Visual representations of the metabolic pathway and a representative experimental workflow are included to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Sulfadimethoxine is a sulfonamide antibiotic widely used in veterinary medicine to treat bacterial and protozoal infections.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic behavior, which is significantly influenced by metabolic processes. The primary route of metabolism for sulfadimethoxine in most species is N4-acetylation, leading to the formation of N4-acetyl-sulfadimethoxine.[3][4] This metabolite generally exhibits different physicochemical and pharmacological properties compared to the parent drug, impacting its distribution, elimination, and potential for accumulation.[5] A thorough understanding of this metabolic pathway is crucial for optimizing dosing regimens, assessing drug safety, and developing new sulfonamide-based therapeutics.

Metabolism of Sulfadimethoxine

The biotransformation of sulfadimethoxine is a key determinant of its pharmacokinetic profile. In many animal species, with the notable exception of dogs who excrete the drug largely unchanged, sulfadimethoxine is metabolized in the liver.[6] The main metabolic reactions are N4-acetylation and N1-glucuronidation.[7]

N4-Acetylation: This is the principal metabolic pathway for sulfadimethoxine.[3][8] The enzyme N-acetyltransferase facilitates the transfer of an acetyl group from acetyl-CoA to the N4-amino group of the sulfanilamide moiety.[9] This reaction is reversible, with evidence of deacetylation occurring as well.[3] The extent of acetylation can vary depending on the animal species and individual genetic factors, leading to "fast" and "slow" acetylator phenotypes.[7]

N1-Glucuronidation: In addition to acetylation, sulfadimethoxine can also undergo conjugation with glucuronic acid at the N1-position of the pyrimidine ring.[7] This process, catalyzed by UDP-glucuronosyltransferases, increases the water solubility of the compound, facilitating its renal excretion. A double conjugate, N4-acetylsulfadimethoxine-N1-glucuronide, has also been identified.[7]

The metabolic fate of sulfadimethoxine significantly alters its properties. For instance, N1-glucuronidation leads to a substantial decrease in protein binding, whereas N4-acetylation does not significantly affect it.[7]

Metabolic Pathway of Sulfadimethoxine

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]

- 3. The biotransformation of sulfadimethoxine, sulfadimidine, sulfamethoxazole, trimethoprim and aditoprim by primary cultures of pig hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfadimethoxine-bucolome interaction in rabbits: role of N4-acetylsulfadimethoxine, a major metabolite of sulfadimethoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Sulfadimethoxine - Wikipedia [en.wikipedia.org]

- 7. Pharmacokinetics, N1-glucuronidation and N4-acetylation of sulfadimethoxine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

Pharmacokinetics of Sulfadimethoxine and its Metabolites: An In-depth Technical Guide

Introduction

Sulfadimethoxine is a long-acting sulfonamide antimicrobial widely utilized in veterinary medicine to treat a variety of infections, including those affecting the respiratory, enteric, and urinary tracts.[1] Its efficacy is rooted in the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the folic acid synthesis pathway of bacteria and some protozoa.[2][3] This targeted disruption halts microbial growth and replication, exerting a bacteriostatic effect.[1][2] A comprehensive understanding of the pharmacokinetics of sulfadimethoxine and its metabolites—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing dosage regimens and ensuring therapeutic success. Key characteristics, such as high plasma protein binding and significant species-dependent metabolic pathways, define its disposition in the body.[1][4] This guide provides a detailed examination of these pharmacokinetic properties, supported by quantitative data, experimental methodologies, and visual representations of its core metabolic and experimental processes.

Pharmacokinetic Profile

The pharmacokinetic profile of sulfadimethoxine is characterized by its prolonged half-life, which is largely attributable to its high degree of plasma protein binding and efficient renal reabsorption.[1] These properties allow for sustained therapeutic concentrations with comparatively low doses.

Absorption

Sulfadimethoxine is generally well-absorbed following oral administration, although bioavailability can vary between species.[5] For instance, the oral bioavailability in pigs is approximately 68%, while in dogs, it has been reported to be between 32.8% and 48.8%.[6][7][8] Factors such as fasting can increase the rate of absorption.[9]

Distribution

A defining feature of sulfadimethoxine is its extensive binding to plasma proteins, which can range from 30% to over 95% depending on plasma concentration and species.[1][7][10] This high affinity for proteins like albumin leads to higher and more sustained blood levels compared to other sulfonamides.[1] The drug distributes widely into body tissues, with concentrations being influenced by the drug's pKa and the pH of the specific tissue.[1] The volume of distribution (Vd) in pigs and cattle is relatively low, reported as 0.2-0.4 L/kg and 0.31 L/kg, respectively.[6][11][12] The protein binding can be saturable, leading to dose-dependent, non-linear pharmacokinetics in some species.[13][14][15]

Metabolism

The biotransformation of sulfadimethoxine is highly variable across species and primarily occurs in the liver.[1][4] The main metabolic pathways are N4-acetylation and N1-glucuronidation.[4][16]

-

N4-Acetylation: This pathway leads to the formation of N4-acetylsulfadimethoxine. It is the primary route of elimination in pigs, rabbits, and guinea pigs.[4][10][17] An acetylation-deacetylation equilibrium has been observed in pigs.[10]

-

N1-Glucuronidation: This is the major metabolic pathway in humans and rhesus monkeys, resulting in the formation of sulfadimethoxine N1-glucuronide.[4] In humans, a double conjugate, N4-acetylsulfadimethoxine-N1-glucuronide, is also formed.[16]

-

Other Minor Pathways: Small amounts of an N4-glucuronide have been found in the urine of several species, and an N4-sulphate metabolite has been identified in rats.[4]

Significant species differences exist. Dogs, for example, are unable to acetylate sulfonamides and excrete sulfadimethoxine largely unchanged in the urine.[1] In contrast, rats excrete the N1-glucuronide as the main metabolite in bile.[4]

Excretion

Sulfadimethoxine and its metabolites are eliminated from the body primarily through renal excretion, with a smaller portion undergoing biliary excretion.[1][4][18] In humans, approximately 50-60% of an oral dose is excreted in the urine.[16] The drug's high solubility at normal kidney pH, combined with its easy reabsorption in the renal tubules, contributes to its long elimination half-life.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of sulfadimethoxine in various species after intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Sulfadimethoxine in Pigs

| Parameter | Intravenous Administration | Oral Administration | Source(s) |

|---|---|---|---|

| Dose | 25 mg/kg | 25 mg/kg | [6] |

| Elimination Half-life (t½) | 12.9 - 14.8 hours | ~13 hours | [6][12][19] |

| Area Under the Curve (AUC₀₋ᵢₙf) | 1280.3 µg·h/mL | Data not available | [6] |

| Clearance (CL) | 0.015 L/h/kg | Data not available | [6][19] |

| Volume of Distribution (Vd) | 0.2 - 0.4 L/kg | Data not available | [6][12] |

| Bioavailability (F) | - | 68% |[6] |

Table 2: Pharmacokinetic Parameters of Sulfadimethoxine in Cattle

| Parameter | Intravenous Administration | Source(s) |

|---|---|---|

| Dose | ~55 mg/kg | [11] |

| Elimination Half-life (t½) | ~12.5 hours | [11] |

| Volume of Distribution (Vd) | 0.31 L/kg |[11] |

Table 3: Pharmacokinetic Parameters of Sulfadimethoxine in Dogs

| Parameter | Intravenous Administration | Oral Administration | Source(s) |

|---|---|---|---|

| Dose | 55 mg/kg | 55 mg/kg | [7] |

| Elimination Half-life (t½) | 13.1 hours | Data not available | [1][7] |

| Total Body Clearance | 21.7 ml/kg/h | Data not available | [7] |

| Bioavailability (F) | - | 32.8% - 48.8% |[7][8] |

Table 4: Pharmacokinetic Parameters of Sulfadimethoxine in Humans

| Parameter | Oral Administration | Source(s) |

|---|---|---|

| Elimination Half-life (t½) | 27.8 ± 4.2 h (Fast Acetylators) | [16] |

| 36.3 ± 5.4 h (Slow Acetylators) | [16] |

| Protein Binding | >98% |[9] |

Key Metabolic Pathways of Sulfadimethoxine

The biotransformation of sulfadimethoxine varies significantly by species, primarily involving N4-acetylation and N1-glucuronidation. The following diagram illustrates these major metabolic conversions.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

A representative experimental design to determine the pharmacokinetic profile of sulfadimethoxine is outlined below.[6] This protocol includes both intravenous and oral administration to assess parameters like clearance and bioavailability.

-

Animal Selection and Acclimatization: Healthy animals (e.g., pigs, cattle, dogs) of a specific age and weight range are selected. They are acclimatized to the study conditions for a period of at least one week, with free access to water and standard feed.

-

Catheterization: For serial blood sampling, a catheter is surgically implanted into a suitable vein (e.g., jugular vein) under local or general anesthesia prior to the study.

-

Drug Administration:

-

Blood Sampling: Blood samples (approx. 3-5 mL) are collected at predetermined time points. A typical schedule includes pre-dose (0 hours) and post-dose at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 36, and 48 hours.[6] Samples are collected in heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes) to separate the plasma, which is then stored at -20°C or lower until analysis.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate key pharmacokinetic parameters.

The following diagram illustrates the typical workflow for such a study.

Bioanalytical Method for Quantification in Plasma

The quantification of sulfadimethoxine and its metabolites in plasma is typically achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[6][20]

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 12,000 x g for 10 minutes).

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[6]

-

-

Liquid Chromatography (LC) Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[6]

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[6]

-

Mobile Phase A: 0.1% formic acid in water.[6]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

-

Gradient Elution: A suitable gradient program is used to separate sulfadimethoxine and its metabolites from endogenous plasma components.

-

Flow Rate: Approximately 0.4 mL/min.[6]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for sulfadimethoxine and its metabolites.

-

Conclusion

The pharmacokinetic profile of sulfadimethoxine is complex, defined by its long-acting nature, high degree of plasma protein binding, and most notably, its profound species-dependent metabolism. While N4-acetylation is the dominant pathway in animals like pigs, N1-glucuronidation is the primary route in primates, and dogs exhibit minimal metabolism, excreting the parent drug largely unchanged.[1][4][10] These variations are critical for drug development professionals and researchers, as they directly impact the selection of appropriate animal models and the design of effective, species-specific dosing regimens. The detailed quantitative data and standardized protocols presented in this guide serve as a foundational resource for further research and clinical application of this important veterinary antimicrobial.

References

- 1. Sulfadimethoxine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]

- 4. Species differences in the metabolism of sulphadimethoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sulfadimethoxine.com [sulfadimethoxine.com]

- 6. benchchem.com [benchchem.com]

- 7. The bioavailability, dispostion kinetics and dosage of sulphadimethoxine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioavailability, disposition kinetics and dosage of sulfadimethoxine in dogs--a correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. The role of plasma protein binding on the metabolism and renal excretion of sulphadimethoxine and its metabolite N4-acetylsulphadimethoxine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of sulphadimethoxine in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of sulfadimethoxine and sulfamethoxazole in combination with trimethoprim after intravenous administration to healthy and pneumonic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The influence of protein binding on the pharmacokinetics of sulphadimethoxine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disposition of sulfadimethoxine in swine: inclusion of protein binding factors in a pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Disposition of sulfadimethoxine in cattle: inclusion of protein binding factors in a pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics, N1-glucuronidation and N4-acetylation of sulfadimethoxine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The biotransformation of sulfadimethoxine, sulfadimidine, sulfamethoxazole, trimethoprim and aditoprim by primary cultures of pig hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sulfadimethoxine [Farm Animal] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]

- 19. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tissue/fluid correlation study for the depletion of sulfadimethoxine in bovine kidney, liver, plasma, urine, and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfadimethoxine N4-Acetate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadimethoxine N4-Acetate, also known as N4-Acetylsulfadimethoxine, is the primary metabolite of the long-acting sulfonamide antibiotic, Sulfadimethoxine.[1] Understanding the physicochemical properties, metabolic fate, and analytical determination of this compound is critical for pharmacokinetic studies, residue analysis in food-producing animals, and overall drug development and safety assessment. This technical guide provides an in-depth overview of this compound, including its chemical identity, analytical methodologies for its quantification, and its metabolic pathway.

Chemical Identity and Properties

CAS Number: 555-25-9[2][3][4][5]

Molecular Formula: C14H16N4O5S[2]

Molecular Weight: 352.37 g/mol [2][6]

IUPAC Name: N-[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]acetamide[7]

Synonyms: 4'-[(2,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]acetanilide, N4-Acetyl-2,4-dimethoxy, N4-Acetylsulfadimethoxypyrimidine, Sulfadimethoxine EP Impurity B[6]

Chemical Structure

Caption: Chemical Structure of this compound.

Metabolic Pathway

Sulfadimethoxine is primarily metabolized in the liver via N4-acetylation to form this compound. This reaction is catalyzed by the N-acetyltransferase enzyme. The resulting metabolite can then undergo further biotransformation, including N1-glucuronidation.[2]

Caption: Metabolic conversion of Sulfadimethoxine.

Analytical Methodologies

The quantification of this compound in various biological matrices is crucial for pharmacokinetic and residue analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) are the most common analytical techniques employed.

Quantitative Data Summary

| Parameter | HPLC-UV | LC/MS/MS |

| Linearity Range | 1.0 - 150 µg/mL[8] | 0.1 - 50 µg/mL[8] |

| Correlation Coefficient (r²) | > 0.995[8] | > 0.99[8] |

| Lower Limit of Quantitation (LLOQ) | Plasma: 2 ng/mL, Urine: 100 ng/mL, Oral Fluid: 5 ng/mL, Kidney/Liver: 10 ng/g[3] | Not explicitly stated, but generally lower than HPLC-UV. |

| Recovery | Muscle: >91% (0.1-1.0 ppm spike)[9] | Plasma: 95%, Urine: 106%, Oral Fluid: 103%, Kidney: 111%, Liver: 115%[3] |

| Intra-assay Variation | < 10%[9] | Not explicitly stated. |

| Inter-assay Variation | Muscle: 11%, Plasma: 10%[9] | Plasma: 15%, Urine: 6%, Oral Fluid: 4%, Kidney: 6%, Liver: 9%[3] |

Experimental Protocols

Determination of Sulfadimethoxine and N4-Acetylsulfadimethoxine in Bovine Tissues and Fluids by LC/MS/MS

This method provides a quantitative analysis of both sulfadimethoxine and its N4-acetyl metabolite in various bovine samples.[3]

Sample Preparation:

-

Plasma, Oral Fluid, Kidney, and Liver:

-

Homogenize tissue samples.

-

Perform solid-phase extraction (SPE) using C18 cartridges for cleanup.[3]

-

Elute the analytes from the SPE cartridge.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Urine:

-

Dilute the urine sample directly with a buffer before analysis.[3]

-

LC/MS/MS Conditions:

-

Liquid Chromatography: The specific column, mobile phase composition, and gradient are not detailed in the abstract but would typically involve a C18 reversed-phase column with a mobile phase consisting of an aqueous component with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid) to facilitate ionization.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for both sulfadimethoxine and N4-acetylsulfadimethoxine.

-

Internal Standard: A stable isotope-labeled internal standard, such as SDM-d(4), is used to ensure accuracy and precision.[3]

-

Simultaneous Extraction and Liquid Chromatographic (LC) Determination in Channel Catfish Muscle and Plasma

This method is designed for the rapid analysis of sulfadimethoxine and its N4-acetyl metabolite in fish tissues.[9]

Sample Preparation:

-

Muscle:

-

Utilize Matrix Solid-Phase Dispersion (MSPD) for extraction. This involves blending the tissue sample with a C18 sorbent.

-

The analytes are then eluted from the sorbent.

-

-

Plasma:

-

A modified MSPD procedure is used, where 100 µL of plasma is blended with 400 mg of C18 sorbent by vortex mixing in a disposable chromatographic column.[9]

-

LC Conditions:

-

Column: Microbore analytical column.[9]

-

Mobile Phase: Isocratic elution with a mixture of aqueous 0.017M phosphoric acid and acetonitrile.

-

Flow Rate: Not specified.

-

Detection: UV or Photodiode Array (PDA) detector.

-

Run Time: Approximately 12 minutes.[9]

Conclusion

This compound is a key metabolite in the disposition of the parent drug, Sulfadimethoxine. Robust and validated analytical methods, primarily HPLC and LC/MS/MS, are essential for its accurate quantification in biological matrices. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the study of sulfonamide antibiotics, aiding in the design and execution of pharmacokinetic, metabolism, and residue monitoring studies. The provided metabolic pathway visualization further clarifies the biotransformation of Sulfadimethoxine.

References

- 1. N-(4-(((4,6-Dimethoxy-2-pyrimidinyl)amino)sulfonyl)phenyl)acetamide | C14H16N4O5S | CID 168167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, N1-glucuronidation and N4-acetylation of sulfadimethoxine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. karger.com [karger.com]

- 7. The biotransformation of sulfadimethoxine, sulfadimidine, sulfamethoxazole, trimethoprim and aditoprim by primary cultures of pig hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Extraction and liquid chromatographic analysis of sulfadimethoxine and 4-N-acetylsulfadimethoxine residues in channel catfish (Ictalurus punctatus) muscle and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Sulfadimethoxine N4-Acetate in Plasma

These application notes provide a comprehensive guide for the quantitative analysis of Sulfadimethoxine N4-Acetate in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic studies, drug metabolism research, and residue analysis in drug development and veterinary medicine.

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic. Its primary metabolite, this compound, is a key analyte for understanding the drug's metabolism and clearance. Accurate quantification of this metabolite in plasma is essential for evaluating the pharmacokinetic profile of the parent drug. The LC-MS/MS method described herein offers high sensitivity and selectivity for reliable determination.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.

Materials:

-

Control plasma (drug-free)

-

Acetonitrile (LC-MS grade)

-

Internal Standard (IS) working solution (e.g., Sulfadimethoxine-d4)[1]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[2]

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the dried residue in 100 µL of the mobile phase.[2]

-

The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min[2] |

| Column Temperature | 40°C[2] |

| Injection Volume | 5-10 µL |

| Gradient Elution | A suitable gradient to separate the analyte from endogenous components. |

Mass Spectrometry Conditions

System: Triple quadrupole mass spectrometer.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM)[3] |

| Source Temperature | Dependent on instrument manufacturer's recommendations |

| Gas Flow Rates | Dependent on instrument manufacturer's recommendations |

| MRM Transitions | To be optimized for this compound and the internal standard. |

Method Validation

A comprehensive validation of the analytical method should be performed to ensure its reliability, reproducibility, and accuracy. Key validation parameters are outlined below.

Quantitative Data Summary

The following tables summarize typical validation results for the quantitative analysis of Sulfadimethoxine (SDM) and its N4-Acetyl metabolite (AcSDM) in plasma.

Table 1: Lower Limit of Quantitation (LLOQ)

| Analyte | Matrix | LLOQ (ng/mL) |